molecular formula C12H14ClNO2S2 B2640227 2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride CAS No. 1266689-70-6

2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride

Cat. No. B2640227
CAS RN: 1266689-70-6
M. Wt: 303.82
InChI Key: IZGPYOYWJMXSRS-UHFFFAOYSA-N
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Description

“2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride” is a chemical compound . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as a heteroatom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride” can be represented by the InChI code: 1S/C6H9NO2S2.ClH/c7-3-5-11(8,9)6-2-1-4-10-6;/h1-2,4H,3,5,7H2;1H .


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride” include a molecular weight of 227.74 . It is a powder at room temperature .

Scientific Research Applications

Synthesis Approaches

A variety of methodologies have been developed for synthesizing compounds related to 2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride. For example, a convenient one-pot synthesis method allows for the efficient creation of 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes, demonstrating the flexibility in manipulating thiophene-based compounds for potential applications in material science and organic synthesis (Androsov et al., 2010).

Chemical Reactions and Derivatives

The reactions of thiophene sulfonyl derivatives have been extensively studied, showing that thiophene-2-sulfonyl chloride can react with various amines, leading to a wide range of products. These reactions underscore the compound's versatility in creating diverse chemical structures, which could be pivotal in developing new pharmaceuticals, polymers, or advanced materials (Cremlyn et al., 1981).

Antimicrobial Applications

Some derivatives of thiophene sulfonamides, synthesized through reactions involving 2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride, have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents to address the increasing resistance to traditional antibiotics (El-Gaby et al., 2002).

Material Science and Polymer Modification

The compound's derivatives have been utilized in material science, particularly in modifying polymers to enhance their properties. For instance, poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds have shown increased swelling properties and thermal stability, indicating potential applications in biomedical and environmental engineering (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety information for “2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride” includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride” could involve further exploration of its potential biological activities and applications in medicinal chemistry.

properties

IUPAC Name

2-phenyl-2-thiophen-2-ylsulfonylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2.ClH/c13-9-11(10-5-2-1-3-6-10)17(14,15)12-7-4-8-16-12;/h1-8,11H,9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGPYOYWJMXSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride

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